molecular formula C17H16N2S B017822 4,5-Di-p-tolyl-thiazol-2-ylamine CAS No. 102026-45-9

4,5-Di-p-tolyl-thiazol-2-ylamine

Cat. No. B017822
CAS RN: 102026-45-9
M. Wt: 280.4 g/mol
InChI Key: DLANDBNUPHBVOL-UHFFFAOYSA-N
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Description

4,5-Di-p-tolyl-thiazol-2-ylamine is a compound with the molecular formula C17H16N2S and a molecular weight of 280.39 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4,5-Di-p-tolyl-thiazol-2-ylamine consists of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Organic Electronics

Thiazolothiazole ring system, which includes “4,5-Di-p-tolyl-thiazol-2-ylamine”, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

Optoelectronic Devices

Thiazolothiazole compounds are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Their unique properties make them suitable for these applications.

Nonlinear Optical Applications

The synthesis of thiazolo[4,5-d]thiazoles involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole. The resulting products are suitable for nonlinear optical applications .

Estrogen Receptor Ligands

Thiazole analogs, including “4,5-Di-p-tolyl-thiazol-2-ylamine”, can serve as estrogen receptor ligands . This makes them potentially useful in the development of drugs targeting estrogen receptors.

Neuropeptides

Thiazole analogs can also act as neuropeptides . Neuropeptides are involved in a wide range of brain functions, including pain, reward, food intake, metabolism, reproduction, social behaviors, learning and memory.

Inhibitors of Biological Processes

Thiazole analogs may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . This suggests potential applications in the development of drugs for various medical conditions.

Anticancer Efficacy

Some thiazole derivatives have shown anticancer efficacy against MCF-7, a breast cancer cell line . This suggests potential applications in the development of anticancer drugs.

Obesity and Hyperlipidemia Treatment

Pyrano[2,3-d]thiazoles, which can be synthesized from thiazole compounds, show a wide range of drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases .

properties

IUPAC Name

4,5-bis(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLANDBNUPHBVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368343
Record name 4,5-Di-p-tolyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,5-Di-p-tolyl-thiazol-2-ylamine

CAS RN

102026-45-9
Record name 4,5-Di-p-tolyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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